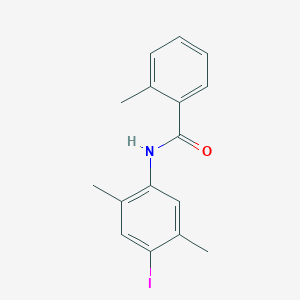
3,4-dichloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is commonly known as DCMTB and is synthesized through a multi-step process that involves the reaction of various reagents.
作用機序
The exact mechanism of action of DCMTB is not fully understood. However, it has been proposed that DCMTB exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been suggested that DCMTB may inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
DCMTB has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DCMTB inhibits the growth of cancer cells by inducing apoptosis. Additionally, DCMTB has been found to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. In vivo studies have shown that DCMTB exhibits potent antitumor activity against various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of DCMTB is its potent antitumor activity against various cancer cell lines. Additionally, DCMTB exhibits antimicrobial activity against various bacterial strains. However, one of the limitations of DCMTB is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of DCMTB. One potential direction is the development of DCMTB-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of DCMTB and to determine its potential toxicity in vivo. Finally, the synthesis of DCMTB derivatives may lead to the development of more potent and selective compounds for various applications.
合成法
The synthesis of DCMTB involves a multi-step process that requires the reaction of various reagents. The first step involves the reaction of 3,4-dichlorobenzoyl chloride with sodium azide to form 3,4-dichloro-N-azido-benzamide. This intermediate compound is then reacted with methyl hydrazine to form 3,4-dichloro-N-(2-methylhydrazinyl)benzamide. Finally, the last step involves the reaction of this intermediate compound with sodium nitrite to form 3,4-dichloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide.
科学的研究の応用
DCMTB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, DCMTB has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C9H7Cl2N5O |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
3,4-dichloro-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C9H7Cl2N5O/c1-16-14-9(13-15-16)12-8(17)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,12,14,17) |
InChIキー |
WVMBXLFUKXFGLB-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244564.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)